molecular formula C8H9BO4 B595939 5-Borono-2-methylbenzoic acid CAS No. 1256346-18-5

5-Borono-2-methylbenzoic acid

Cat. No. B595939
M. Wt: 179.966
InChI Key: YFXACZJIMXASRO-UHFFFAOYSA-N
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Description

5-Borono-2-methylbenzoic acid is a chemical compound with the molecular formula C8H9BO4 . It has a molecular weight of 179.97 . The IUPAC name for this compound is 5-(dihydroxyboryl)-2-methylbenzoic acid .


Molecular Structure Analysis

The InChI code for 5-Borono-2-methylbenzoic acid is 1S/C8H9BO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Borono-2-methylbenzoic acid is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

Diagnostic and Therapeutic Applications

Boron-containing carboxylic acids, akin to 5-Borono-2-methylbenzoic acid, have been synthesized and proposed for applications in radionuclide diagnostics and boron neutron capture therapy for cancer. These compounds, derived from the ring-opening reactions of cyclic oxonium derivatives, underscore the potential of boron compounds in medical diagnostics and targeted therapies (A. V. Prikaznov et al., 2011).

Fluorescence Sensing and Detection

Boronic acids, including derivatives of 5-Borono-2-methylbenzoic acid, are recognized for their unique fluorescent properties, especially when interacting with sugars and other bioactive substances. This attribute makes them ideal for developing sensitive and selective fluorescent sensors for carbohydrates and other biological molecules. The fluorescence intensity changes and specific emission wavelengths of these boronic acid sensors underline their potential in biomedical sensing and imaging applications (Junfeng Wang et al., 2005).

Environmental and Chemical Analysis

The unique reactivity of boronic acids with various compounds provides a pathway for detecting and analyzing chemicals in different environments. This is exemplified by the use of boronic acids in spectrophotometry for determining concentrations of certain chemicals in pharmaceutical and environmental samples. The sensitivity and selectivity of these methods reflect the adaptability of boronic acids in diverse analytical applications (Quan-min Li et al., 2007).

Safety And Hazards

The compound has been classified as GHS07, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-borono-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXACZJIMXASRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681654
Record name 5-Borono-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Borono-2-methylbenzoic acid

CAS RN

1256346-18-5
Record name 5-Borono-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Borono-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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